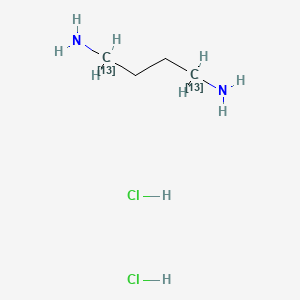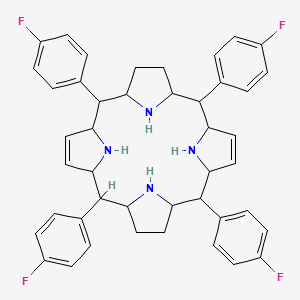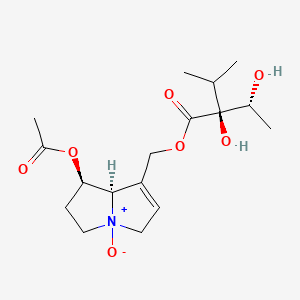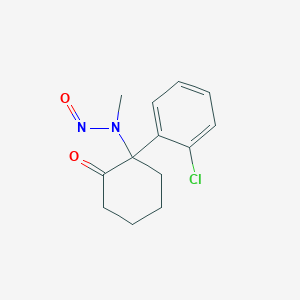
(3-Isocyanopropyl)trimethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Isocyanopropyl)trimethoxysilane is an organosilicon compound with the molecular formula C7H15NO4Si. It is a versatile chemical used in various industrial and scientific applications due to its unique properties, including its ability to form strong bonds with both organic and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3-Isocyanopropyl)trimethoxysilane typically involves the reaction of 3-(trimethoxysilyl)propylamine with phosgene or other isocyanate sources. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs a continuous process involving the use of a rectification column and a series of condensation steps. This method ensures efficient separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Isocyanopropyl)trimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and methanol.
Condensation: Forms siloxane bonds with other silanes.
Addition: Reacts with compounds containing active hydrogen atoms, such as alcohols and amines
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and amines. Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound include silanols, siloxanes, and urethanes. These products are valuable in various applications, such as adhesives, coatings, and sealants .
Scientific Research Applications
(3-Isocyanopropyl)trimethoxysilane is widely used in scientific research due to its ability to modify surfaces and enhance material properties. Some key applications include:
Chemistry: Used as a coupling agent to improve adhesion between organic and inorganic materials.
Biology: Employed in the functionalization of biomolecules and surfaces for biosensor development.
Medicine: Utilized in the synthesis of biocompatible materials for medical devices and drug delivery systems.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (3-Isocyanopropyl)trimethoxysilane involves the formation of strong covalent bonds with both organic and inorganic substrates. The isocyanate group reacts with active hydrogen atoms, while the trimethoxysilane group undergoes hydrolysis and condensation to form siloxane bonds. This dual reactivity allows for the creation of robust, hybrid materials with enhanced properties .
Comparison with Similar Compounds
Similar Compounds
(3-Isocyanatopropyl)triethoxysilane: Similar structure but with ethoxy groups instead of methoxy groups.
Trimethoxysilylpropyl methacrylate: Contains a methacrylate group instead of an isocyanate group.
Uniqueness
(3-Isocyanopropyl)trimethoxysilane is unique due to its combination of isocyanate and trimethoxysilane functionalities. This allows it to participate in a wide range of chemical reactions and form strong bonds with diverse substrates, making it highly versatile for various applications .
Properties
Molecular Formula |
C7H15NO3Si |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
3-isocyanopropyl(trimethoxy)silane |
InChI |
InChI=1S/C7H15NO3Si/c1-8-6-5-7-12(9-2,10-3)11-4/h5-7H2,2-4H3 |
InChI Key |
BIGOJJYDFLNSGB-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCC[N+]#[C-])(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-](/img/structure/B13412715.png)
![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B13412721.png)


